molecular formula C22H17N3O5 B13886077 7-(Benzyloxy)-6-methoxy-4-(5-nitropyridin-2-yloxy)quinoline

7-(Benzyloxy)-6-methoxy-4-(5-nitropyridin-2-yloxy)quinoline

Cat. No.: B13886077
M. Wt: 403.4 g/mol
InChI Key: RDVUYSALUOMFBX-UHFFFAOYSA-N
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Description

6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a nitropyridine moiety, and a phenylmethoxy group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the nitropyridine derivative, which is then coupled with the quinoline core through a series of reactions.

Industrial Production Methods

Industrial production of 6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to minimize the accumulation of potentially hazardous intermediates and to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline involves its interaction with specific molecular targets and pathways. The nitropyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline is unique due to its combination of a nitropyridine moiety with a quinoline core, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline

InChI

InChI=1S/C22H17N3O5/c1-28-20-11-17-18(12-21(20)29-14-15-5-3-2-4-6-15)23-10-9-19(17)30-22-8-7-16(13-24-22)25(26)27/h2-13H,14H2,1H3

InChI Key

RDVUYSALUOMFBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCC3=CC=CC=C3)OC4=NC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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